molecular formula C14H13FO2 B14039057 6-(Benzyloxy)-2-fluoro-3-methylphenol

6-(Benzyloxy)-2-fluoro-3-methylphenol

Cat. No.: B14039057
M. Wt: 232.25 g/mol
InChI Key: VMKPWZGBMJKMCR-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-fluoro-3-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-fluoro-3-methylphenol typically involves multiple steps. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-fluoro-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Benzyloxy)-2-fluoro-3-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-fluoro-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)-2-fluoro-3-methylphenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13FO2

Molecular Weight

232.25 g/mol

IUPAC Name

2-fluoro-3-methyl-6-phenylmethoxyphenol

InChI

InChI=1S/C14H13FO2/c1-10-7-8-12(14(16)13(10)15)17-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3

InChI Key

VMKPWZGBMJKMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)O)F

Origin of Product

United States

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